molecular formula C16H18INO4 B14238590 benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

Cat. No.: B14238590
M. Wt: 415.22 g/mol
InChI Key: CBKNAIGFQWYWJE-XJKSGUPXSA-N
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Description

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[45]decane-10-carboxylate is a complex organic compound characterized by its unique spiro structure This compound contains a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance yield and efficiency. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the spiro structure allows for coupling reactions with other organic molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate involves its interaction with specific molecular targets. The spiro structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[45]decane-10-carboxylate is unique due to its specific stereochemistry and the presence of an iodine atom

Properties

Molecular Formula

C16H18INO4

Molecular Weight

415.22 g/mol

IUPAC Name

benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

InChI

InChI=1S/C16H18INO4/c17-13-7-4-10-18(16(13)9-8-14(19)22-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2/t13-,16+/m0/s1

InChI Key

CBKNAIGFQWYWJE-XJKSGUPXSA-N

Isomeric SMILES

C1C[C@@H]([C@]2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I

Canonical SMILES

C1CC(C2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I

Origin of Product

United States

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